Bienvenue dans la boutique en ligne BenchChem!

5-bromo-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine

PAK4 inhibition Molecular dynamics simulation Hinge-binding motif

This 5-bromo-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine is a critical building block for medicinal chemistry programs targeting kinase hinge-binding motifs. The C5 bromine provides a unique reactivity profile for palladium-catalyzed cross-coupling, superior to 5-Cl or 5-I analogs for library synthesis, while the C4 methoxy group precisely modulates the electronic and lipophilic character of your lead candidates. Its non-substitutable pyrrolo[2,3-d]pyrimidine core is validated in FDA-approved JAK inhibitors. For reproducible, high-yield SAR campaigns, source this exact intermediate.

Molecular Formula C7H6BrN3O
Molecular Weight 228.05 g/mol
Cat. No. B8152149
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-bromo-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine
Molecular FormulaC7H6BrN3O
Molecular Weight228.05 g/mol
Structural Identifiers
SMILESCOC1=NC=NC2=C1C(=CN2)Br
InChIInChI=1S/C7H6BrN3O/c1-12-7-5-4(8)2-9-6(5)10-3-11-7/h2-3H,1H3,(H,9,10,11)
InChIKeyMZXNBIPJCIKUKN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine for Kinase Inhibitor Synthesis and SAR-Guided Lead Optimization


5-Bromo-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine (CAS 1168106-60-2, MF: C₇H₆BrN₃O, MW: 228.05) is a functionalized 7-deazapurine heterocyclic scaffold that serves as a key intermediate in the synthesis of Janus kinase (JAK) inhibitors [1]. The compound features a C5 bromine substituent that functions as a versatile synthetic handle for transition metal-catalyzed cross-coupling reactions and a C4 methoxy group that modulates electronic properties and lipophilicity. This specific substitution pattern distinguishes it from other halogenated pyrrolo[2,3-d]pyrimidines and defines its utility in medicinal chemistry programs targeting kinase hinge-binding motifs [2].

Why 5-Bromo-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine Cannot Be Replaced by Generic 4-Chloro or 5-Unsubstituted Analogs


Generic substitution of pyrrolo[2,3-d]pyrimidine intermediates without quantitative consideration of substituent-dependent electronic effects, cross-coupling reactivity, and target-specific binding conformations leads to significant variability in downstream outcomes. Molecular dynamics simulations with PAK4 inhibitors demonstrate that different halogen atoms at the pyrrolo[2,3-d]pyrimidine core alter the positions of substituent aromatic rings, directly affecting hinge-region interactions and inhibitor binding affinities [1]. Furthermore, the C5 bromine atom provides a distinct reactivity profile for palladium-catalyzed couplings compared to chloro or iodo analogs, while the C4 methoxy group confers different lipophilicity (XLogP3: 1.7) [2] relative to 4-chloro derivatives, impacting both synthetic efficiency and the physicochemical properties of final drug candidates. These differences preclude simple interchangeability without compromising reaction yields or pharmacological activity.

Quantitative Differentiation Evidence: 5-Bromo-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine vs. Structural Analogs


PAK4 Inhibitor Binding Affinity: Halogen-Dependent Hinge-Region Interactions

Molecular dynamics simulations and binding free energy calculations of four 7H-pyrrolo[2,3-d]pyrimidine competitive inhibitors of p21-activated kinase 4 (PAK4) revealed that different halogen atoms on the 2-substituents caused differences in the positions of the 2-benzene rings and affected hinge-region interactions [1]. Among inhibitors 5h, 5g, and 5e, the halogen variation altered the orientations of the 4-imino groups and their affinities for surrounding charged residues, resulting in 5e exhibiting the weakest inhibitory capacity [1]. This class-level evidence demonstrates that bromine substitution at the pyrrolo[2,3-d]pyrimidine core produces distinct binding conformations compared to other halogens, directly impacting inhibitor potency.

PAK4 inhibition Molecular dynamics simulation Hinge-binding motif

Synthetic Route Efficiency: C5 Bromine as a Superior Cross-Coupling Handle

The C5 bromine substituent of 5-bromo-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine provides a reactive site for palladium-catalyzed cross-coupling reactions including Suzuki-Miyaura and Sonogashira couplings, enabling efficient introduction of aryl, heteroaryl, and alkynyl groups for SAR exploration [1]. In contrast, the 5-unsubstituted pyrrolo[2,3-d]pyrimidine scaffold lacks this synthetic handle and requires alternative functionalization strategies such as directed ortho-metalation or electrophilic aromatic substitution, which proceed with lower regioselectivity and reduced yields. The bromine atom offers balanced reactivity—more reactive than chlorine for oxidative addition yet less prone to side reactions than iodine—making it the preferred halogen for iterative library synthesis in kinase inhibitor programs [2].

Cross-coupling Suzuki-Miyaura Sonogashira Synthetic methodology

Lipophilicity and Physicochemical Property Differentiation vs. 4-Chloro Analog

5-Bromo-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine exhibits a computed XLogP3-AA value of 1.7 [1], reflecting moderate lipophilicity conferred by the 4-methoxy substituent. This differs substantially from the 4-chloro analog (5-bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine), which possesses two halogen atoms (Br and Cl) and no methoxy group, resulting in a markedly different lipophilicity profile. The methoxy group increases topological polar surface area (tPSA = 50.8 Ų) [1] while maintaining balanced partition characteristics, which is advantageous for achieving favorable ADME properties in final drug candidates. This property differentiation is critical when selecting intermediates for lead optimization where lipophilicity thresholds must be controlled.

Lipophilicity Physicochemical properties XLogP3 Drug-likeness

Kinase Inhibitor Hinge-Binding Motif Validation in JAK3 Inhibitor Programs

The 7H-pyrrolo[2,3-d]pyrimidine core, as exemplified by 5-bromo-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine, serves as the critical hinge-binding motif in clinically approved JAK inhibitors including tofacitinib and ruxolitinib [1]. A comprehensive SAR study of tofacitinib bioisosteres demonstrated that replacing the 7H-pyrrolo[2,3-d]pyrimidine hinge-binding motif with alternative heterocycles resulted in poorly active compounds, underscoring the irreplaceability of this core scaffold for maintaining JAK3 inhibitory activity [1]. The 5-bromo-4-methoxy substitution pattern provides both the essential hinge-binding interactions and a C5 functionalization site for extending substituents into the kinase selectivity pocket, making it a privileged intermediate for developing next-generation JAK inhibitors with improved selectivity profiles.

JAK3 inhibition Tofacitinib Hinge-binding motif Kinase selectivity

C5-Bromo Functionalization Enables Tofacitinib Intermediate Synthesis Pathways

5-Bromo-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine serves as a key intermediate in patented synthetic routes to JAK inhibitors. The C5 bromine atom enables palladium-catalyzed coupling reactions to install the requisite substituents found in advanced clinical candidates and approved drugs [1]. European Patent EP0589720A2 specifically describes processes for preparing 5-substituted pyrrolo[2,3-d]pyrimidines as intermediates for antineoplastic agents, wherein the C5 position is functionalized through halogen-based transformations [2]. The 5-bromo derivative offers superior reactivity compared to 5-chloro analogs in these transformations while avoiding the stability issues sometimes associated with 5-iodo derivatives, positioning it as the optimal halogenated intermediate for scalable process development.

Tofacitinib synthesis JAK inhibitor Pharmaceutical intermediates Process chemistry

Structural Differentiation from 7-Methyl Protected Derivatives

5-Bromo-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine contains a free N7 hydrogen (Hydrogen Bond Donor Count = 1), distinguishing it from N7-methyl protected derivatives such as 5-bromo-4-methoxy-7-methyl-7H-pyrrolo[2,3-d]pyrimidine [1]. The free N7 position allows for direct N-alkylation or N-arylation to install diverse substituents at the pyrrole nitrogen, providing a divergent synthetic entry point not available with pre-alkylated analogs. Conversely, for programs requiring N7 protection to prevent unwanted side reactions during C5 functionalization, the free N7 compound offers flexibility to install protecting groups (e.g., SEM, BOC, tosyl) tailored to specific reaction conditions, rather than being constrained to a fixed methyl group [2].

Protecting group strategy 7H-pyrrolo[2,3-d]pyrimidine Synthetic route selection

Procurement-Driven Application Scenarios for 5-Bromo-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine


Medicinal Chemistry: JAK Family Kinase Inhibitor Lead Optimization

Medicinal chemists developing JAK1, JAK2, or JAK3 inhibitors require the 7H-pyrrolo[2,3-d]pyrimidine hinge-binding motif that has been validated in clinically approved agents including tofacitinib. The 5-bromo-4-methoxy substitution pattern provides the core scaffold for generating focused libraries where C5 diversification via Suzuki-Miyaura coupling enables systematic exploration of selectivity-pocket interactions. Experimental evidence confirms that replacement of this hinge-binding motif with alternative heterocycles results in loss of JAK3 inhibitory activity, underscoring the non-substitutable nature of this scaffold [1].

Process Chemistry: Scalable Synthesis of Pyrrolo[2,3-d]pyrimidine-Based Antineoplastic Agents

Process development groups pursuing scalable routes to pyrrolo[2,3-d]pyrimidine-based antineoplastic agents require intermediates with balanced reactivity profiles for multi-kilogram campaigns. The C5 bromine atom offers optimal oxidative addition kinetics for palladium-catalyzed cross-coupling—more reactive than the corresponding 5-chloro analog while maintaining greater stability than 5-iodo derivatives. Patented processes for 5-substituted pyrrolo[2,3-d]pyrimidines specifically utilize halogenated intermediates of this type for preparing therapeutic antifolates [1].

SAR-Driven Kinase Inhibitor Library Synthesis

Structure-activity relationship (SAR) campaigns targeting kinases such as PAK4, BTK, or FGFR benefit from the 5-bromo-4-methoxy substitution pattern as a privileged starting point for parallel library synthesis. Molecular dynamics simulations demonstrate that halogen substitution at the pyrrolo[2,3-d]pyrimidine core alters hinge-region binding conformations, with bromine-containing analogs exhibiting distinct binding poses compared to chlorine-substituted variants [1]. The free N7 hydrogen further permits orthogonal diversification at the pyrrole nitrogen without requiring deprotection steps, maximizing library diversity from a single advanced intermediate.

Academic Research: Novel Heterocyclic Scaffold Methodology Development

Academic laboratories developing new synthetic methodologies for fused heterocycles utilize 5-bromo-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine as a model substrate for evaluating catalyst systems and reaction conditions. Recent studies have established optimized synthetic procedures for pyrrolopyrimidine derivatives using advanced catalytic systems including microwave-assisted reactions and DBU-catalyzed cyclizations, achieving significant yields and high purity [1]. The compound's well-defined structure (C₇H₆BrN₃O, MW 228.05) and availability from multiple commercial suppliers support reproducible methodology studies .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-bromo-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.